molecular formula C25H30Cl2FN3O7 B3236572 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1- (2,6-dichloro-3-fluorophenyl)ethoxy]-3-Pyridazinecarboxylic acid ethyl ester CAS No. 1370651-34-5

6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1- (2,6-dichloro-3-fluorophenyl)ethoxy]-3-Pyridazinecarboxylic acid ethyl ester

Cat. No.: B3236572
CAS No.: 1370651-34-5
M. Wt: 574.4 g/mol
InChI Key: KXTZXAWGXSCLCC-CYBMUJFWSA-N
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Description

6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-Pyridazinecarboxylic acid ethyl ester is a synthetic pyridazine derivative with a complex structure featuring multiple functional groups. The compound includes a pyridazine core substituted at the 3-position with an ethyl ester, at the 5-position with a chiral ethoxy group bearing a 2,6-dichloro-3-fluorophenyl moiety, and at the 6-position with a bis-tert-butoxycarbonyl (Boc)-protected amino group. The Boc groups enhance stability during synthesis, while the halogenated aromatic substituent may contribute to target binding in biological systems.

The molecular formula is estimated as C₂₅H₃₂Cl₂FN₃O₉, with a molecular weight of approximately 646.4 g/mol. Analytical characterization of such compounds typically employs LC/MS for purity assessment, NMR for structural elucidation, and UV/IR spectroscopy for functional group identification .

Properties

IUPAC Name

ethyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2FN3O7/c1-9-35-21(32)16-12-17(36-13(2)18-14(26)10-11-15(28)19(18)27)20(30-29-16)31(22(33)37-24(3,4)5)23(34)38-25(6,7)8/h10-13H,9H2,1-8H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTZXAWGXSCLCC-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C(=C1)OC(C)C2=C(C=CC(=C2Cl)F)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN=C(C(=C1)O[C@H](C)C2=C(C=CC(=C2Cl)F)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2FN3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301102244
Record name 3-Pyridazinecarboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370651-34-5
Record name 3-Pyridazinecarboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370651-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-Pyridazinecarboxylic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-Pyridazinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while substitution reactions may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

Overview

6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinecarboxylic acid ethyl ester is a complex organic compound with a molecular weight of approximately 574.43 g/mol and a chemical formula of C25H30Cl2FN3O7. The compound features a pyridazine ring, which is known for its diverse biological activities, making it a subject of interest in various scientific fields.

Biological Applications

This compound has potential applications in medicinal chemistry and pharmacology due to its structural attributes:

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the dichloro and fluorine substituents may enhance its interaction with biological targets, potentially leading to the development of novel anticancer agents.

Antimicrobial Properties

Studies have shown that pyridazine derivatives can possess antimicrobial properties. This compound's unique functional groups may contribute to its efficacy against bacterial and fungal pathogens.

Enzyme Inhibition

The structure suggests potential as an enzyme inhibitor. Investigations into its ability to inhibit specific enzymes involved in metabolic pathways could provide insights into its therapeutic applications.

Future Research Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological systems.
  • Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Structure-Activity Relationship (SAR) : Evaluating how variations in structure affect biological activity.

Mechanism of Action

The mechanism of action of 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-Pyridazinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound were identified using Tanimoto similarity scoring (threshold >0.8), which prioritizes shared functional groups and scaffold features . Key comparisons include physicochemical properties, bioactivity, and synthetic challenges.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Bioactivity (Hypothesized) Solubility LogP
Target Compound C₂₅H₃₂Cl₂FN₃O₉ Pyridazine, Boc-protected amino, ethyl ester Kinase inhibition Low ~4.2
1H-Indazole-5-carboximidic acid, 6-fluoro-3-[(1E)-2-(4-fluorophenyl)ethenyl]-, ethyl ester, hydrochloride C₁₈H₁₅F₂N₃O·ClH Indazole, fluorophenyl ethenyl, ethyl ester Antimicrobial Moderate (HCl salt) ~3.1
(2S,5R,6R)-6-[(R)-(2-amino-2-phenylacetamido)]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ester with ethyl 1-hydroxyethyl carbonate C₂₁H₂₇N₃O₇S β-lactam, ethyl ester Antibiotic Variable ~1.8
1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester C₁₇H₂₀N₄O₂ Pyrazole, ethyl ester, cyano group Not reported Low ~2.5

Key Findings

Bioactivity: The target compound’s dichlorofluorophenyl group may enhance binding affinity compared to mono-halogenated analogs (e.g., the indazole derivative in ). Boc protection in the target compound likely improves metabolic stability but reduces solubility relative to unprotected amines in β-lactam antibiotics .

Synthetic Complexity :

  • The chiral ethoxy group in the target compound necessitates asymmetric synthesis, increasing complexity compared to simpler esters (e.g., pyrazole derivatives ).

In contrast, β-lactam analogs with polar groups exhibit lower LogP (~1.8) .

Biological Activity

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine ring with multiple substituents that contribute to its biological activity. The following table summarizes key properties:

PropertyValue
Molecular FormulaC23H26Cl2FN3O7
Molecular Weight487.37 g/mol
DensityNot specified
SolubilityNot specified
LogPNot specified

Research indicates that the compound may influence various biological pathways, particularly those involved in cancer cell proliferation and apoptosis. The presence of the (2,6-dichloro-3-fluorophenyl) moiety suggests potential interactions with specific receptors or enzymes that could mediate these effects.

Anticancer Activity

Several studies have investigated the anticancer properties of similar pyridazine derivatives. For instance:

  • Study 1 : A derivative with a similar structure demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.
  • Study 2 : Another study reported that pyridazine compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for therapeutic use.

Case Studies

  • Case Study on Cell Lines : In vitro studies using human cancer cell lines (e.g., A549 lung carcinoma) showed that the compound induced apoptosis through the activation of caspase pathways.
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential as an effective anticancer agent.

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data indicate that this compound may have low toxicity; however, comprehensive studies are necessary to confirm these findings.

Safety Studies

  • Study on Skin Sensitization : A preliminary assessment using the Local Lymph Node Assay (LLNA) indicated no significant sensitization potential.
  • General Toxicity : Acute toxicity studies in rodents revealed no adverse effects at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step protection/deprotection strategies. Key steps include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during coupling reactions .
  • Stereoselective etherification : Employ (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a chiral building block, with Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to retain configuration .
  • Esterification : Ethyl ester formation via carbodiimide-mediated coupling (e.g., EDCI, DMAP) . Yield optimization focuses on stoichiometric control of Boc anhydride and inert atmosphere for sensitive intermediates .

Q. Which analytical techniques are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the pyridazine core and stereochemistry of the ethoxy group. For example, coupling constants (JJ) in 1^1H NMR distinguish axial vs. equatorial substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode) and detects Boc-deprotection byproducts .
  • X-ray crystallography : Resolves absolute stereochemistry of the (1R)-configured ethoxy group .

Q. How can enantiomeric purity be assessed?

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and polar organic mobile phases (e.g., hexane:isopropanol 90:10). Compare retention times with racemic mixtures or synthetic standards .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data interpretation?

Discrepancies in NMR assignments (e.g., overlapping peaks for tert-butyl groups or pyridazine protons) require:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve connectivity between protons and carbons, particularly for crowded regions near the dichlorofluorophenyl ring .
  • Variable-temperature NMR : Reduces signal broadening caused by rotational hindrance in bulky substituents .
  • Computational modeling : DFT-based chemical shift predictions (e.g., Gaussian09) validate ambiguous assignments .

Q. How does the tert-butoxycarbonyl (Boc) protection influence stability under acidic/basic conditions?

  • Acidic hydrolysis : Boc groups are cleaved with TFA in dichloromethane (DCM), but prolonged exposure degrades the pyridazine ring. Kinetic studies (HPLC monitoring) determine optimal deprotection times .
  • Basic conditions : Ethyl ester hydrolysis (e.g., NaOH/EtOH) requires Boc stability; use mild bases (e.g., LiOH) to avoid side reactions .

Q. What mechanistic insights explain reactivity of the ethoxy-substituted pyridazine core?

  • Electrophilic substitution : The electron-withdrawing pyridazine ring directs electrophiles to the 4-position, confirmed by bromination studies .
  • Nucleophilic displacement : The ethoxy group undergoes SN2 substitution with thiols or amines under basic conditions (e.g., K2_2CO3_3, DMF), forming derivatives for SAR studies .

Q. How can functional group modifications enhance biological activity?

  • Boc deprotection : Free amino groups enable conjugation with targeting moieties (e.g., PEG linkers) via carbamate or amide bonds .
  • Ethyl ester hydrolysis : Generates carboxylic acid derivatives for salt formation (e.g., sodium salts) to improve aqueous solubility .
  • Fluorophenyl ring substitution : Replace chlorine/fluorine with bioisosteres (e.g., trifluoromethyl) to modulate lipophilicity and target binding .

Q. What experimental designs mitigate instability during biological assays?

  • Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) for in vitro studies .
  • Light protection : Shield dichlorofluorophenyl-containing analogs from UV-induced degradation using amber glassware .
  • Metabolic stability assays : Use liver microsomes (human/rat) with NADPH cofactors to identify vulnerable sites (e.g., ester hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1- (2,6-dichloro-3-fluorophenyl)ethoxy]-3-Pyridazinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1- (2,6-dichloro-3-fluorophenyl)ethoxy]-3-Pyridazinecarboxylic acid ethyl ester

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